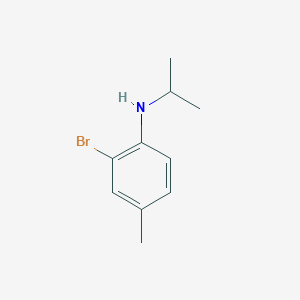

(4-Methanesulfonyl-phenyl)-ethyl-amine

Overview

Description

(4-Methanesulfonyl-phenyl)-ethyl-amine, also known as 4-MeO-PEA, is a chemical compound that belongs to the class of phenethylamines. It is an organic molecule with the chemical formula C10H15NO2S and a molecular weight of 221.30 g/mol. 4-MeO-PEA is a colorless liquid that is soluble in water and ethanol. It has been studied for its potential use in scientific research due to its unique properties.

Scientific Research Applications

Genetic Effects of Ethyl Methanesulfonate

Ethyl methanesulfonate (EMS), a closely related compound, has been extensively studied for its mutagenic properties across a variety of genetic systems, from viruses to mammals. It operates via a mixed SN1/SN2 reaction mechanism, predominantly ethylating DNA at nitrogen positions in the bases. Its capability to induce mutations, cause chromosome breakage, and its carcinogenic potential in mammals have been noted, highlighting its genetic impact and the underlying mechanisms involved (G. Sega, 1984).

Role of Methane in Plant Physiology

Methane (CH4), another molecule with a structural similarity to the subject compound, plays significant biological roles in animals, including anti-inflammatory, antioxidant, and anti-apoptotic functions. Recent studies suggest methane could also act as a signaling molecule in plants, enhancing tolerance against abiotic stresses and promoting root development. This indicates a potential for (4-Methanesulfonyl-phenyl)-ethyl-amine in studies related to plant physiology and stress responses (Longna Li, Siqi Wei, W. Shen, 2019).

Application in Organic Synthesis

N-halo reagents, including N-halo amines and sulfonamides, are pivotal in various organic transformations, such as oxidation reactions and halogenation of compounds. (4-Methanesulfonyl-phenyl)-ethyl-amine could serve as a starting material or intermediate in the development of new N-halo reagents or in the exploration of its applications in organic synthesis, highlighting its versatility and utility in organic chemistry (E. Kolvari, A. Ghorbani‐Choghamarani, P. Salehi, F. Shirini, M. Zolfigol, 2007).

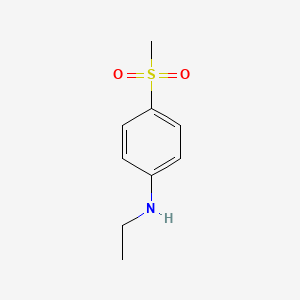

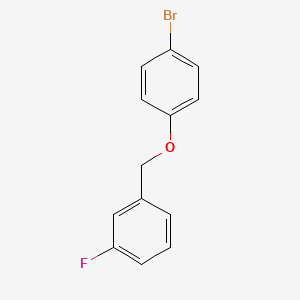

Palladium Catalysts for C-N and C-O Bond Formation

The development of new palladium catalysts for arylation of amines and alcohols highlights the potential application of (4-Methanesulfonyl-phenyl)-ethyl-amine in creating complex molecules. This area of research is critical for natural product synthesis, synthetic methodology, and medicinal chemistry, indicating its role in advancing organic synthesis (Alexander R. Muci, S. Buchwald, 2002).

Methanotrophs and Methane Utilization

The unique abilities of methanotrophs to utilize methane as a carbon source opens up possibilities for (4-Methanesulfonyl-phenyl)-ethyl-amine in biotechnological applications. Methanotrophs can produce valuable products from methane, such as biopolymers and lipids, suggesting potential research avenues for utilizing (4-Methanesulfonyl-phenyl)-ethyl-amine in environmental biotechnology and renewable energy sources (P. Strong, S. Xie, W. Clarke, 2015).

properties

IUPAC Name |

N-ethyl-4-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-10-8-4-6-9(7-5-8)13(2,11)12/h4-7,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPDEOZALUGZHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methanesulfonyl-phenyl)-ethyl-amine | |

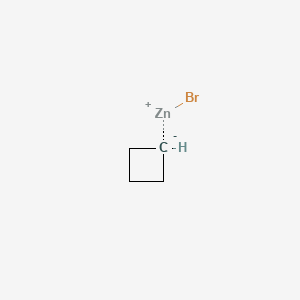

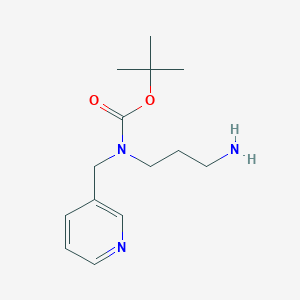

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4,7-difluorobenzo[d]thiazole](/img/structure/B3201511.png)

amine](/img/structure/B3201550.png)

![(Cyclopropylmethyl)[(furan-2-yl)methyl]amine](/img/structure/B3201609.png)